molecular formula C12H19BrN2O B14646872 4-Bromo-2,6-bis[(dimethylamino)methyl]phenol CAS No. 54267-19-5

4-Bromo-2,6-bis[(dimethylamino)methyl]phenol

Katalognummer: B14646872
CAS-Nummer: 54267-19-5
Molekulargewicht: 287.20 g/mol
InChI-Schlüssel: OMKNTCVGTRGJLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2,6-bis[(dimethylamino)methyl]phenol is an organic compound with a complex structure that includes a bromine atom, two dimethylamino groups, and a phenol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-bis[(dimethylamino)methyl]phenol typically involves multiple steps, starting with the bromination of a suitable precursor, followed by the introduction of dimethylamino groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the bromination step might use bromine or a bromine-containing reagent in the presence of a catalyst like iron or aluminum chloride. The subsequent introduction of dimethylamino groups can be achieved using dimethylamine in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring consistent quality control. This might include continuous flow reactors for better control over reaction parameters and the use of automated systems for monitoring and adjusting reaction conditions in real-time .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2,6-bis[(dimethylamino)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions might be performed in acidic or basic media, while substitution reactions often require polar aprotic solvents like dimethyl sulfoxide or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield quinones or other oxygenated derivatives, while substitution reactions could produce a variety of substituted phenols .

Wissenschaftliche Forschungsanwendungen

4-Bromo-2,6-bis[(dimethylamino)methyl]phenol has several applications in scientific research:

Wirkmechanismus

The mechanism by which 4-Bromo-2,6-bis[(dimethylamino)methyl]phenol exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it might interact with enzymes or receptors, altering their activity and leading to specific physiological effects. The pathways involved could include signal transduction pathways or metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Eigenschaften

CAS-Nummer

54267-19-5

Molekularformel

C12H19BrN2O

Molekulargewicht

287.20 g/mol

IUPAC-Name

4-bromo-2,6-bis[(dimethylamino)methyl]phenol

InChI

InChI=1S/C12H19BrN2O/c1-14(2)7-9-5-11(13)6-10(12(9)16)8-15(3)4/h5-6,16H,7-8H2,1-4H3

InChI-Schlüssel

OMKNTCVGTRGJLB-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC1=CC(=CC(=C1O)CN(C)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.